![molecular formula C11H9F3N2O2 B1224562 4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone](/img/structure/B1224562.png)
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone is a dihydropyridine.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry :
- Yi Yang et al. (2013) explored the regioselective synthesis of pyridine derivatives using ethyl 4,4,4-trifluoro-3-oxo-butyrate and 2,6-dimethyl-3,5-diacetyl-pyridine, leading to the formation of isoxazole-carbonyl pyridine derivatives, which are significant for organic synthesis (Yang et al., 2013).
- D. Donati et al. (2003) reported on the photochemical synthesis of a novel β-lactam system from dimethyl-3-phenylisoxazole anhydrobases, highlighting the potential of these compounds in the development of new synthetic methods (Donati et al., 2003).
Molecular and Chemical Properties :
- S. Pan et al. (2016) studied the σ-aromaticity in cyclic M3(+) clusters, analyzing ligands like isoxazole, which indicates the relevance of these structures in understanding complex molecular interactions (Pan et al., 2016).
- Fahime Rahmani et al. (2018) reported on the synthesis of pyridine-pyrimidines using a novel catalyst, showing the broad utility of pyridine derivatives in catalyzing chemical reactions (Rahmani et al., 2018).
Potential Applications in Agriculture and Biology :
- Liang Fu-b (2014) synthesized a compound involving a pyrimidin-isoxazole structure and explored its herbicidal activities, suggesting potential agricultural applications (Liang, 2014).
- Y. E. Ryzhkova et al. (2023) investigated chromeno[2,3-b]pyridines, a class of compounds with significant biological and medicinal properties, illustrating the interest in such structures in drug discovery (Ryzhkova et al., 2023).
Catalysis and Chemical Reactions :
- G. Desimoni et al. (2005) developed a new pyridine-2,6-bis(oxazoline) and tested it with lanthanide(III) triflates for enantioselective reactions, indicating the importance of such compounds in asymmetric synthesis and catalysis (Desimoni et al., 2005).
Propiedades
Nombre del producto |
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone |
|---|---|
Fórmula molecular |
C11H9F3N2O2 |
Peso molecular |
258.2 g/mol |
Nombre IUPAC |
4,6-dimethyl-3-[3-(trifluoromethyl)-1,2-oxazol-5-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-5-3-6(2)15-10(17)9(5)7-4-8(16-18-7)11(12,13)14/h3-4H,1-2H3,(H,15,17) |
Clave InChI |
GDFROHHQWZKCGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)C2=CC(=NO2)C(F)(F)F)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



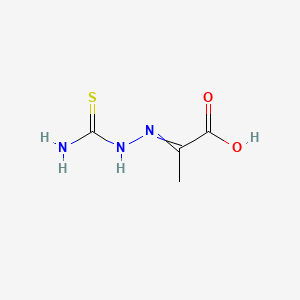
![3-Phenyl-5-[[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole](/img/structure/B1224481.png)
![5-[2-Methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224483.png)
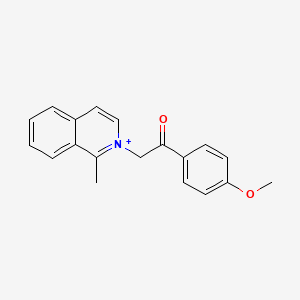
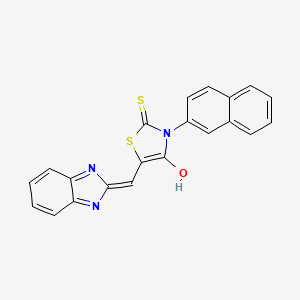
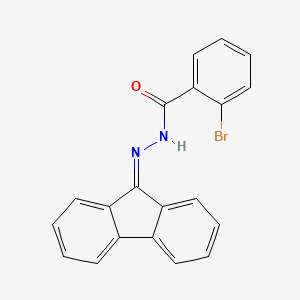
![N-[3-[(cyclopropylamino)-oxomethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]-2-furancarboxamide](/img/structure/B1224494.png)
![3-(2-Chlorophenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-6-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224496.png)
![4-[3,4-dihydro-1H-isoquinolin-2-yl(oxo)methyl]-2-methyl-1-phthalazinone](/img/structure/B1224497.png)
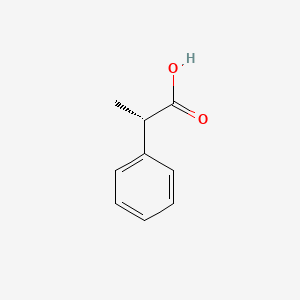
![Imidazo[1,2-a]pyrazine](/img/structure/B1224502.png)
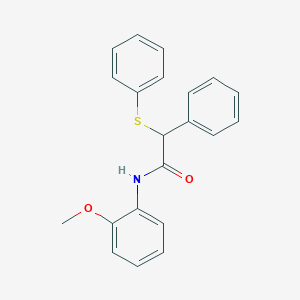
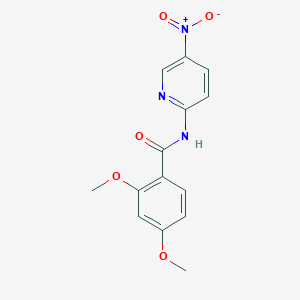
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-phenoxybutanamide](/img/structure/B1224506.png)